(1E)-1-[(4-chlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
The compound (1E)-1-[(4-chlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a synthetic organic molecule with a complex structure. It features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound also includes a chlorophenyl group, an ethoxy group, and several methyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(4-chlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with an amine derivative.
Ethoxy Group Addition: The ethoxy group is typically added through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Final Cyclization and Functionalization: The final steps involve cyclization and functionalization to introduce the imino and other substituents, often using specific reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include quinoline derivatives with oxidized side chains.
Reduction: Products include amine derivatives.
Substitution: Products include various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.
Medicine
The compound’s potential medicinal applications could include its use as a lead compound in drug discovery. Its structural motifs are reminiscent of pharmacophores found in various therapeutic agents, suggesting it could be explored for activity against specific biological targets.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1E)-1-[(4-chlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imino group could form hydrogen bonds or participate in electron transfer processes, while the quinoline core could engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core and have been used as antimalarial agents.
Phenyl Imines: Compounds with phenyl imine groups, such as Schiff bases, are known for their versatility in coordination chemistry and catalysis.
Uniqueness
What sets (1E)-1-[(4-chlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C22H21ClN2O2 |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)imino-6-ethoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C22H21ClN2O2/c1-5-27-16-10-17-13(2)12-22(3,4)25-20(17)18(11-16)19(21(25)26)24-15-8-6-14(23)7-9-15/h6-12H,5H2,1-4H3 |
InChI Key |
LJKFMUWFYVZIHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)Cl)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
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